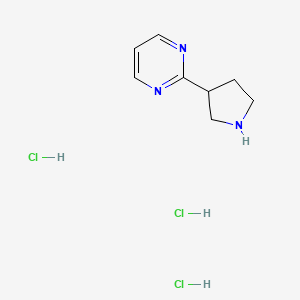
Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-CBZ-3-methylbutane-1,3-diamine-HCl is a chemical compound that belongs to the class of 1,3-diamines. It is characterized by the presence of a benzyl carbamate (CBZ) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl typically involves the protection of the amine group using a CBZ group, followed by the introduction of the diamine functionality. One common method involves the reaction of 3-methylbutane-1,3-diamine with benzyl chloroformate under basic conditions to form the CBZ-protected intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt .
Industrial Production Methods
Industrial production of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-N-CBZ-3-methylbutane-1,3-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free diamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Free diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-N-CBZ-3-methylbutane-1,3-diamine-HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl involves its interaction with specific molecular targets. The CBZ group provides stability and protection to the diamine functionality, allowing it to participate in various biochemical pathways. The compound can act as a precursor to active pharmaceutical ingredients by undergoing enzymatic or chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-N-CBZ-3-methylbutane-1,3-diamine: Similar structure but without the hydrochloride salt form.
1-N-CBZ-3-methylbutane-1,3-diamine: Differently positioned CBZ group.
3-N-CBZ-3-methylbutane-1,2-diamine: Different positioning of the diamine functionality.
Uniqueness
3-N-CBZ-3-methylbutane-1,3-diamine-HCl is unique due to its specific positioning of the CBZ group and the diamine functionality, which imparts distinct chemical reactivity and stability. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C13H21ClN2O2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3,(H,15,16);1H |
InChI Key |
XYUMCOQZKWCBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)NC(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)







![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)


